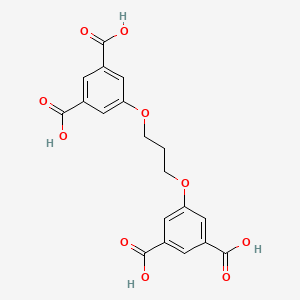

5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid

Description

5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid (hereafter referred to as H4L) is a flexible tetracarboxylic acid ligand featuring a propane-1,3-diyloxy spacer connecting two isophthalic acid moieties. Its structural flexibility and multiple carboxylate coordination sites make it highly versatile for constructing metal-organic frameworks (MOFs) and coordination polymers. H4L has been notably employed in synthesizing bimetallic lanthanide MOFs (e.g., Eu1−xTbx-MOF), which exhibit dual emission from Eu<sup>3+</sup> and Tb<sup>3+</sup> ions. These MOFs serve as ratiometric self-calibrating luminescent sensors for antibiotics in water .

Propriétés

Formule moléculaire |

C19H16O10 |

|---|---|

Poids moléculaire |

404.3 g/mol |

Nom IUPAC |

5-[3-(3,5-dicarboxyphenoxy)propoxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C19H16O10/c20-16(21)10-4-11(17(22)23)7-14(6-10)28-2-1-3-29-15-8-12(18(24)25)5-13(9-15)19(26)27/h4-9H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |

Clé InChI |

VRXRIAOVOVOHMX-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1C(=O)O)OCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Reactions Involving Carboxylic Acid Groups

The compound’s two carboxylic acid moieties enable classic acid-derived transformations:

-

Esterification : Conversion to esters via reaction with alcohols (e.g., ethanol) under acidic conditions.

-

Amidation : Formation of amides by reacting with amines (e.g., ethylamine) in the presence of coupling agents like EDCl/HOBt.

-

Decarboxylation : Loss of CO₂ under thermal or catalytic conditions, potentially forming aromatic derivatives.

-

Cross-Coupling Reactions : Participation in reactions such as Suzuki or Heck coupling, leveraging the aromatic rings for C–C bond formation.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The compound acts as a multidentate ligand in MOFs, coordinating metal ions (e.g., Zn²⁺, Cu²⁺) through its carboxylate groups. Key findings from MOF studies include:

For example, in ZnCSA·DMF , the compound forms a flexible framework with a solvent-accessible void of ~53.9% after DMSO exchange . Similarly, Cu(II) frameworks using related tetracarboxylate linkers exhibit π–π stacking interactions with guest molecules like bipyridine .

Comparative Reactivity with Structurally Related Diacids

| Compound | Key Structural Feature | Reactivity/Application |

|---|---|---|

| 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde | Aldehyde groups instead of carboxylic acids | Used in organic synthesis (e.g., aldol condensations) |

| 5,5'-(Pyridine-3,5-diyl)diisophthalic acid | Nitrogen-containing pyridine linker | Enhanced stability in MOFs via N-coordination |

| 5,5'-(Ethane-1,2-diyl)diisophthalic acid | Shorter ethylene linker | Studied for polymer applications |

Structural and Functional Insights

-

Flexibility in MOFs : The propane-1,3-diyl linker allows conformational changes in the framework, enabling dynamic structural responses to solvent or temperature .

-

Coordination Modes : Carboxylate groups bind metal centers (e.g., Zn²⁺) in a μ₂-η² fashion, influencing framework topology .

-

Thermal Degradation : Frameworks degrade irreversibly above 350°C due to loss of coordinated solvents .

Key Research Findings

This compound’s reactivity underscores its utility in designing functional materials, particularly MOFs with tunable properties for catalysis and gas storage. Further studies on its coordination chemistry and dynamic structural behavior will likely expand its applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid is , with a molecular weight of approximately 304.34 g/mol. The compound features a rigid structure that can act as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs)

One of the primary applications of 5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid is as a ligand in the synthesis of metal-organic frameworks. These frameworks are used for various purposes, including gas storage, separation processes, and catalysis.

- Gas Adsorption : MOFs constructed with this compound demonstrate high surface area and porosity, making them suitable for gas adsorption applications such as carbon dioxide capture. For instance, studies have shown that MOFs can selectively adsorb CO2 over other gases due to their tailored pore sizes and functional groups .

- Catalysis : The compound's ability to form stable complexes with transition metals enhances catalytic activity in organic reactions. Research indicates that MOFs incorporating this ligand can facilitate reactions like oxidation and hydrogenation under mild conditions .

Environmental Remediation

The compound has been investigated for its potential in environmental applications, particularly in the removal of pollutants from water. Its structural properties allow it to interact effectively with various contaminants.

- Heavy Metal Ion Removal : Studies have shown that MOFs utilizing this ligand can selectively bind heavy metals such as lead and cadmium from aqueous solutions, thus serving as an effective remediation strategy .

- Organic Pollutant Degradation : The compound's reactivity also makes it a candidate for photocatalytic degradation of organic pollutants under UV light exposure. This application is crucial for developing sustainable water treatment processes .

Data Tables

Case Study 1: CO2 Capture Using MOFs

A study conducted on the performance of a MOF synthesized with 5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid demonstrated an impressive CO2 adsorption capacity of up to 3.5 mmol/g at room temperature. This study highlighted the material's potential for mitigating greenhouse gas emissions through effective carbon capture technologies.

Case Study 2: Heavy Metal Ion Adsorption

In another investigation, a MOF incorporating this ligand was tested for its efficacy in removing lead ions from contaminated water sources. The results indicated a removal efficiency exceeding 90% within a contact time of just 30 minutes, showcasing its rapid adsorption kinetics and potential for practical applications in water purification systems.

Mécanisme D'action

The mechanism of action of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid involves its ability to form stable complexes with metal ions. The oxygen atoms in the ether linkages and carboxyl groups act as coordination sites for metal ions, facilitating the formation of coordination polymers and MOFs . These interactions are crucial for the compound’s applications in materials science and catalysis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ligands with Varied Spacer Lengths and Rigidity

Ethane-1,2-diyloxy Spacer

- Compound : 5,5'-(Ethane-1,2-diylbis(oxy))diisophthalic acid

- Structural Impact : The shorter ethane spacer reduces conformational flexibility compared to propane, leading to smaller pore sizes.

- Applications : Forms 1D Zn(II) coordination polymers with hydrogen-bonded 3D supramolecular networks. Exhibits fluorescence due to ligand-to-metal charge transfer (LMCT), with emission red-shifted relative to the free ligand .

- Key Difference : Ethane spacer limits framework dimensionality and pore volume compared to H4L’s propane spacer, which supports 3D MOFs with enhanced porosity .

1,4-Phenylenebis(methyleneoxy) Spacer

- Compound : 5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid

- Structural Impact : The rigid aromatic spacer restricts flexibility, favoring 2D sql or rare 3D flu topologies.

- Applications : Zn(II) and Cd(II) MOFs derived from this ligand exhibit permanent porosity and strong fluorescence, suitable for gas storage and luminescent materials .

- Key Difference : Rigidity vs. Flexibility: The rigid phenyl spacer stabilizes specific topologies, whereas H4L’s propane spacer enables adaptive frameworks for dynamic sensing applications .

Ligands with Functional Group Modifications

Amide-Functionalized Ligand

- Compound : 5,5'-([2,2'-Bipyridine]-5,5'-dicarbonyl)bis(azanediyl)diisophthalic acid

- Structural Impact : Amide groups introduce hydrogen-bonding sites and enhance CO2 selectivity.

- Applications : Forms MOFs (e.g., NKU-113) with high stability and CO2/N2 selectivity due to amide-CO2 interactions .

- Key Difference : Functional groups like amides provide targeted gas adsorption properties, unlike H4L’s focus on luminescence .

Eight-Carboxylate Ligand

- Compound: 5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid

- Structural Impact : Eight carboxylate groups enable complex coordination modes, forming heteropolyoxozincate clusters.

- Applications : Used in catalysts (e.g., IFMC-200) for biodiesel production due to high Lewis acidity .

- Key Difference : Increased carboxylate density shifts applications toward catalysis, contrasting with H4L’s sensor-focused design .

Ligands with Alternative Spacer Chemistries

Thiophene-Based Spacer

- Compound : 5,5'-((Thiophene-2,5-dicarbonyl)bis(azanediyl))diisophthalic acid

- Structural Impact : Thiophene introduces π-conjugation and sulfur interactions, stabilizing interpenetrated frameworks.

- Applications : MOFs (e.g., NKU-112) exhibit enhanced porosity and stability for gas storage .

- Key Difference : Heteroatom-rich spacers alter electronic properties, diverging from H4L’s oxygen-dominated spacer .

Anthracene-Based Spacer

- Compound : 5,5'-(Anthracene-9,10-diyl)diisophthalic acid

- Structural Impact : Extended π-conjugation enables luminescence and large pore channels.

- Applications: Potential for optoelectronic materials and large-molecule adsorption .

- Key Difference : Aromatic spacers prioritize π-π interactions over the propane spacer’s balance of flexibility and moderate conjugation .

Comparative Data Table

Activité Biologique

5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid (PDTA) is a versatile organic compound that has garnered attention in recent years for its potential applications in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity associated with PDTA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PDTA is characterized by its unique structure that includes two isophthalic acid units linked by a propane-1,3-diyl group. This configuration allows for significant conformational flexibility, which can influence its interactions with biological systems.

Research indicates that PDTA exhibits several biological activities:

- Antioxidant Activity : PDTA has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Studies have demonstrated that PDTA possesses antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .

- Cell Proliferation Inhibition : PDTA has been investigated for its potential to inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways .

Study 1: Antioxidant Potential

In a recent study, PDTA was evaluated for its antioxidant capabilities using various in vitro assays. The results indicated that PDTA significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

| Assay Type | ROS Reduction (%) | IC50 (µM) |

|---|---|---|

| DPPH Scavenging | 72 | 25 |

| ABTS Assay | 65 | 30 |

| FRAP Assay | 58 | 20 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of PDTA against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Study 3: Cancer Cell Line Research

In vitro studies involving various cancer cell lines revealed that PDTA could reduce cell viability significantly. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

Q & A

Q. What are the primary synthetic routes for 5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid, and how are intermediates validated?

The ligand is typically synthesized via multi-step organic reactions, starting with nucleophilic substitution between propane-1,3-diol and brominated isophthalic acid derivatives. Key intermediates are validated using -/-NMR spectroscopy and high-resolution mass spectrometry (HRMS). Post-synthesis purification involves recrystallization from DMF/ethanol mixtures, with purity confirmed via HPLC .

Q. How is this ligand structurally characterized in coordination polymers?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining coordination modes (e.g., monodentate vs. bridging). For example, in Cu-based MOFs, the ligand’s oxygen atoms coordinate to metal nodes, forming 3D frameworks. Complementary techniques like FT-IR (carboxylate stretching at ~1600 cm) and thermogravimetric analysis (TGA) confirm thermal stability up to 300°C .

Q. What are the common applications of this ligand in materials science?

It serves as a flexible linker in porous coordination polymers (PCPs) and MOFs for gas storage (e.g., methane, hydrogen) and separation (H/D). The propane-1,3-diyloxy spacer enhances framework flexibility, enabling dynamic pore adjustments under stimuli like pressure or temperature .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during MOF refinement with this ligand?

Discrepancies may stem from disordered solvent molecules, partial ligand deprotonation, or framework interpenetration. Tools like SHELXL (for small-molecule refinement) and Olex2 (for disorder modeling) are critical. Validation metrics (R-factors, difference electron density maps) must align with IUCr standards .

Q. What strategies enhance the stability of MOFs using this ligand under humid conditions?

Framework interpenetration (e.g., via π–π stacking or H-bonding between adjacent ligands) reduces pore size and limits water ingress. For example, inserting auxiliary ligands like 4,4′-bipyridine strengthens coordination networks, as shown in NKU-113, which retains crystallinity after 7 days at 90% relative humidity .

Q. How do researchers resolve conflicting porosity data in isoreticular MOFs with this ligand?

Discrepancies in surface area (BET vs. Langmuir) often arise from incomplete activation or framework collapse. High-resolution Ar adsorption at 87 K provides accurate pore size distributions. For propane-spaced MOFs, incremental pore expansion (3.8–28.8 Å) is achieved via ligand functionalization (e.g., –NH, –Br) .

Q. What experimental designs optimize catalytic activity in ligand-derived coordination polymers?

Ligand pre-functionalization (e.g., introducing –NH groups) creates active sites for catalysis. For photocatalytic nitrogen fixation, Cu-MOFs with this ligand exhibit charge separation efficiency (CSE) >60% under visible light, validated via time-resolved photoluminescence (TRPL) and in situ DRIFTS .

Methodological Insights

Q. How to analyze framework dynamics in stimuli-responsive MOFs with this ligand?

In situ SCXRD and variable-temperature PXRD track structural changes during gas adsorption. For light-induced transformations, UV-vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) states, while Raman spectroscopy identifies bond rearrangements .

Q. What computational approaches predict ligand conformation in MOFs?

Density functional theory (DFT) optimizes ligand geometry and predicts coordination modes. Molecular dynamics (MD) simulations model framework flexibility, correlating propane spacer length with gate-opening pressures (e.g., 5–15 bar for CH adsorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.